molecular formula C15H21N3O3 B1214954 Eseridine CAS No. 25573-43-7

Eseridine

Cat. No. B1214954
CAS RN: 25573-43-7
M. Wt: 291.35 g/mol
InChI Key: CNBHDDBNEKKMJH-ZFWWWQNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eseridine, also known as Geneserine, is an anticholinergic agent that has been used in therapy as a gastrointestinal antispastic . It has a molecular formula of C15H21N3O3 .


Molecular Structure Analysis

Eseridine has a molecular weight of 291.3455 . Its IUPAC Standard InChI is InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3, (H,16,19) . It contains a total of 44 bonds, including 23 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .

Relevant Papers There are several papers that discuss compounds similar to Eseridine . These papers discuss various aspects such as extraction methods, stability, biological activities, and more. They could provide useful context for understanding Eseridine.

properties

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15-7-8-17(3)21-13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBHDDBNEKKMJH-ZFWWWQNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(OC1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN(O[C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eseridine

CAS RN

25573-43-7
Record name 1,2-Oxazino[6,5-b]indol-6-ol, 2,3,4,4a,9,9a-hexahydro-2,4a,9-trimethyl-, 6-(N-methylcarbamate), (4aS,9aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25573-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eseridine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025573437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eseridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eseridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.814
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW9S78L4M8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eseridine
Reactant of Route 2
Reactant of Route 2
Eseridine
Reactant of Route 3
Reactant of Route 3
Eseridine
Reactant of Route 4
Reactant of Route 4
Eseridine
Reactant of Route 5
Reactant of Route 5
Eseridine
Reactant of Route 6
Eseridine

Citations

For This Compound
59
Citations
RSTA HEATHCOTE - Journal of Pharmacology and Experimental …, 1932 - Citeseer
… eseridine and geneserine, first obtained by Polonovski and Nitzberg in 1915, are identical. It is further stated that eseridine … of eseridine, a closely related alkaloid, along the same lines. …
Number of citations: 3 citeseerx.ist.psu.edu
B Robinson - The Calabar Bean and its Alkaloids: From Magic, via …, 2023 - Springer
… 1926) suggested that eseridine was probably identical with l-… ) which claimed that eseridine and geneserine were separated … and a separation of eseridine from geneserine was reported …
Number of citations: 0 link.springer.com
B Zhao, SM Moochhala, S Tham - Journal of Chromatography B, 2004 - Elsevier
… Eseridine is closely related to physostigmine, and is convertible to the latter by warming with … Few published reports have been made on calabarine, eseridine, eseramine, phytoserin …
Number of citations: 54 www.sciencedirect.com
B Robinson - The Alkaloids: Chemistry and Physiology, 1968 - Elsevier
… and eseridine are … and eseridine as reference compounds on the chromatograms was claimed, no mention was made as to their source, and a separation of geneserine and eseridine …
Number of citations: 36 www.sciencedirect.com
P Francotte, E Graindorge, S Boverie… - Current medicinal …, 2004 - ingentaconnect.com
… The first carbamate AChEI to date was the natural physostigmine (33) isolated from Physostigma venenosum, from which was also extracted the active alkaloid eseridine (34). Starting …
Number of citations: 75 www.ingentaconnect.com
PG Riley - 1973 - search.proquest.com
… The reported separation of geneserine and eseridine by two-… samples of gene serine and eseridine was not disclosed and … , and possible identity, of eseridine is a matter of some doubt. …
Number of citations: 0 search.proquest.com
R ACONITE - scholar.archive.org
WE understand that a dinner in connexion with the Volunteer Medical Staff has been arranged to be held at the Holborn Restaurant, under the presidency of Sir Thomas Crawford, on …
Number of citations: 2 scholar.archive.org
Z Dyosi - 2002 - open.uct.ac.za
University of Cape Town Page 1 The copyright of this thesis vests in the author. No quotation from it or information derived from it is to be published without full acknowledgement of the …
Number of citations: 0 open.uct.ac.za
A Pruvost, I Ragueneau, A Ferry… - Journal of Mass …, 2000 - Wiley Online Library
A sensitive and entirely automated solid‐phase extraction/liquid chromatography/electrospray ionization tandem mass spectrometric (SPE/LC/ESI‐MS/MS) method was developed and …
R Tu, M Sinha, AC Gonzalez-Cavazos, E Hu… - bioRxiv, 2023 - biorxiv.org
… Schematic illustrating the relationship between eseridine hydrochloride and Alzheimer’s … Eseridine, an alkaloid isolated from Physostigma venenosum, is a potent neurotoxin and …
Number of citations: 2 www.biorxiv.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.